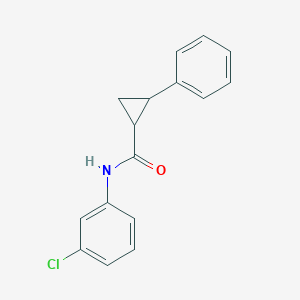
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, also known as CPPC, is a cyclopropane-containing compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide exerts its biological effects through the modulation of various signaling pathways, including the GABAergic system and voltage-gated ion channels. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and potential anticonvulsant effects. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to modulate the activity of voltage-gated ion channels, which may contribute to its potential analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of a range of derivatives with potential therapeutic applications. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its relatively low water solubility, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, including the development of new derivatives with improved therapeutic properties, the investigation of its potential applications in materials science and organic synthesis, and the further elucidation of its mechanism of action. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide may have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease, which warrant further investigation.
In conclusion, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is a unique compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promise as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully elucidate its potential applications and to develop new derivatives with improved properties.
Synthesemethoden
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with phenylacetic acid, followed by cyclization with potassium tert-butoxide. This method has been optimized to produce high yields of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide with excellent purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and depression. In materials science, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been explored for its use in the development of new polymers and materials with unique properties. In organic synthesis, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been utilized as a building block for the synthesis of more complex molecules.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNLOHFANWRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
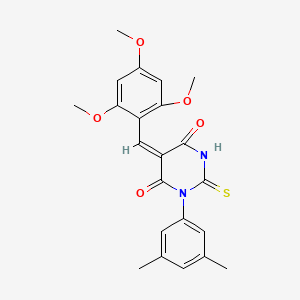
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)

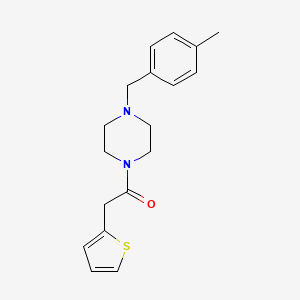
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
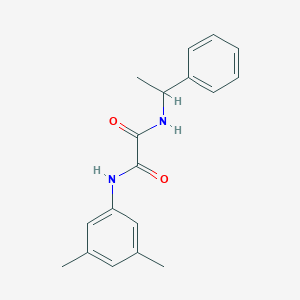
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)
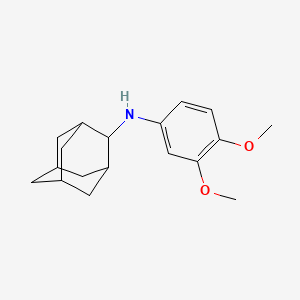
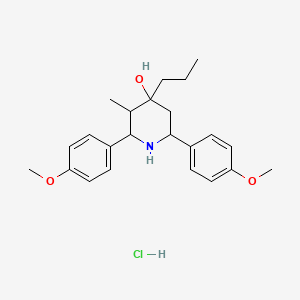
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)